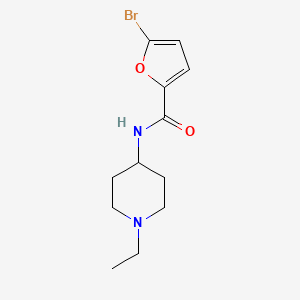

![molecular formula C19H26N2O3S B4577998 N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide

Overview

Description

This compound, due to its structural complexity, likely possesses unique chemical and physical properties that make it of interest in fields such as organic synthesis and material science. Its synthesis and analysis require advanced techniques and knowledge of organic chemistry, particularly in the areas of cyclohexylamine derivatives and furancarboxamide functionalities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with the preparation of precursor molecules followed by a series of reactions to introduce the desired functional groups. For instance, cross-recyclization and multicomponent synthesis methods have been employed to create complex molecules with similar structures, indicating that a similar approach might be utilized for the synthesis of N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family can be elucidated using techniques such as X-ray crystallography. This method provides detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and properties. The structure of similar compounds has been determined, shedding light on their three-dimensional conformation and how this influences their chemical behavior (Dyachenko & Dyachenko, 2008).

Chemical Reactions and Properties

The chemical reactions and properties of such molecules are influenced by their functional groups and molecular structure. Electrophilic substitution reactions, for example, are common for molecules containing furan and thiophene rings due to the electron-rich nature of these heterocycles. These reactions can lead to a variety of derivatives with different chemical properties and potential applications (Aleksandrov & El’chaninov, 2017).

Scientific Research Applications

Heterocyclic Derivative Syntheses

One of the significant applications of compounds similar to N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide lies in the synthesis of heterocyclic derivatives. A study by Bacchi et al. (2005) discusses the catalytic reactions under oxidative carbonylation conditions to produce derivatives like tetrahydrofuran and oxazoline, indicating the compound's potential in synthesizing a range of heterocyclic structures (Bacchi et al., 2005).

Reactivity and Electrophilic Substitution Reactions

Research by Aleksandrov and El’chaninov (2017) focuses on the synthesis and reactivity of similar compounds. Their study demonstrates the compound's ability to undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, showcasing its versatility in chemical transformations (Aleksandrov & El’chaninov, 2017).

Photophysical Properties

Kumar et al. (2015) explored the photophysical properties of a series of compounds including 2-(cyclohexylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones. Their findings suggest the potential use of such compounds in the field of metal ion sensors, particularly for aluminum detection, indicating the compound's applicability in sensor technology (Kumar et al., 2015).

Antibacterial Activities

In the context of antibacterial applications, a study by Aktan et al. (2017) on carboxamides and their metal complexes, including those similar to the compound , highlights their potential in combating E. coli. This underlines the compound's relevance in developing new antibacterial agents (Aktan et al., 2017).

properties

IUPAC Name |

N-[3-(cyclohexylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c22-17(14-9-5-11-24-14)21-19-16(13-8-4-10-15(13)25-19)18(23)20-12-6-2-1-3-7-12/h12,14H,1-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBOEGXEVQFFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)

![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)

![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)

![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)

![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)

![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)